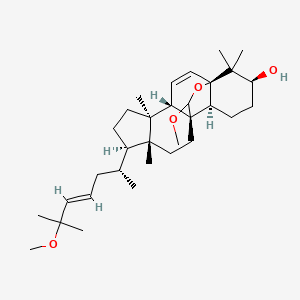
5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol is a naturally occurring compound found in certain plant species. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound has garnered interest in scientific research due to its potential therapeutic properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol typically involves multiple steps, starting from naturally occurring precursors. The process often includes:
Extraction: The initial step involves extracting the precursor compounds from plant sources using solvents like chloroform or ethanol.
Oxidation and Epoxidation: The extracted compounds undergo oxidation and epoxidation reactions to form the epoxy group at the 5,19-positions.
Methoxylation: The final step involves methoxylation at the 19 and 25 positions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in biotechnological methods, such as microbial fermentation and plant cell culture techniques, are being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group, leading to the formation of diols.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Scientific Research Applications
5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antiviral properties.
Industry: Explored for use in the development of natural pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and immune responses.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol: A closely related compound with similar structural features.
5,19-Epoxy-19,23-dimethoxycucurbita-6,24-dien-3-ol: Another triterpenoid with slight variations in its structure.
Uniqueness
5,19-Epoxy-19R,25-dimethoxycucurbita-6,23-dien-3-ol stands out due to its unique combination of epoxy and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C32H52O4 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3/b16-10+/t21-,22-,23+,24+,25+,26?,29-,30+,31+,32-/m1/s1 |
InChI Key |
PCHCXXYKHCXPSQ-OXMABUMMSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4OC)C)C |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















